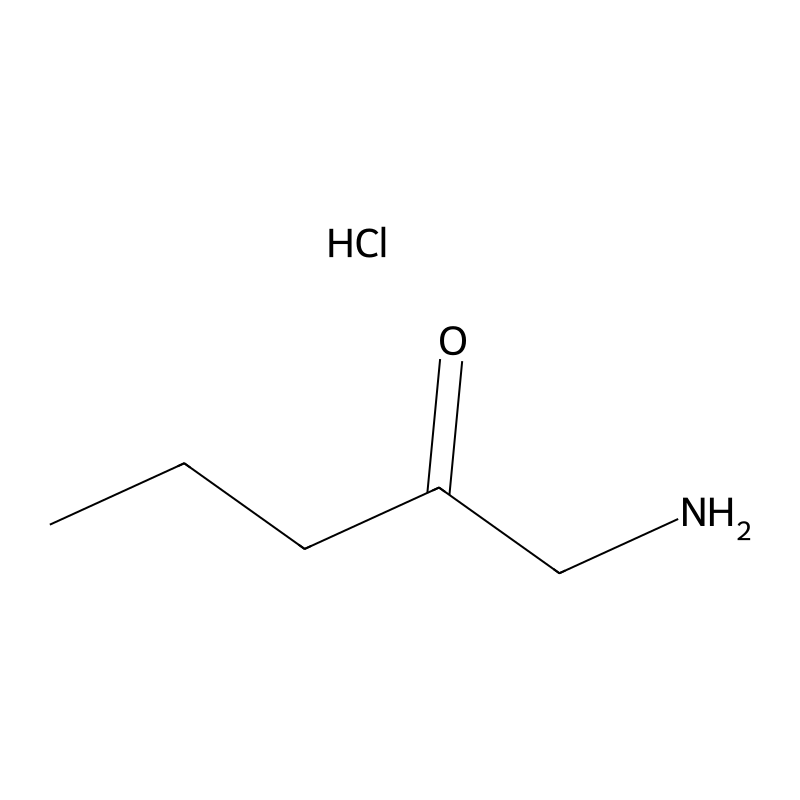

1-Aminopentan-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Aminopentan-2-one hydrochloride, with the chemical formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol, is a hydrochloride salt of 1-aminopentan-2-one. This compound features a five-carbon chain with an amine and a ketone functional group, making it significant in various chemical and pharmaceutical applications. The compound is classified under the category of amino ketones and is recognized for its potential biological activities and utility in synthetic organic chemistry .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Condensation Reactions: The ketone functionality can undergo condensation with various nucleophiles, forming larger molecular structures.

- Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in organic synthesis, particularly in the formation of more complex molecules from simpler precursors.

Research indicates that 1-aminopentan-2-one hydrochloride exhibits notable biological activity. It has been studied for its potential effects on the central nervous system, including anxiolytic and antidepressant properties. The compound may influence neurotransmitter systems, although specific mechanisms remain under investigation. Its structural similarity to other amino acids suggests possible roles in metabolic pathways as well .

Synthesis of 1-aminopentan-2-one hydrochloride typically involves several methods:

- Alkylation of Amines: Starting from 2-pentanone, amination can be achieved through alkylation with ammonia or primary amines under acidic conditions to yield the desired product.

- Reduction of Ketones: The reduction of 1-pentanone using reducing agents followed by amination can also yield 1-aminopentan-2-one, which is then converted to its hydrochloride form by reacting with hydrochloric acid.

- One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that combine ketone formation and amination steps to streamline production processes .

1-Aminopentan-2-one hydrochloride has various applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Chemical Research: The compound serves as a building block in organic synthesis for developing new drugs or chemical entities.

- Analytical Chemistry: It is utilized in analytical methods for detecting other compounds due to its unique spectral properties.

Interaction studies involving 1-aminopentan-2-one hydrochloride have primarily focused on its pharmacological effects. Research indicates potential interactions with neurotransmitter receptors, particularly those involved in mood regulation. Studies have shown that this compound may modulate serotonin and dopamine pathways, suggesting its utility in treating mood disorders . Further investigations are needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 1-aminopentan-2-one hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Aminopentan-2-one hydrochloride | C₅H₁₂ClNO | Similar amine and ketone functionalities; different position of amine group |

| 1-Amino-3-pentanone | C₅H₁₃NO | Contains an amino group at a different carbon position; potential different biological activity |

| 3-Aminobutan-2-one | C₄H₉NO | Shorter carbon chain; different pharmacological properties |

The uniqueness of 1-aminopentan-2-one hydrochloride lies in its specific carbon chain length and the arrangement of functional groups, which contribute to its distinct biological activities and reactivity compared to these similar compounds .